5-Bromo-2-tert-butylpyridine

Cross-coupling chemistry organometallic synthesis pyridine functionalization

5-Bromo-2-tert-butylpyridine (CAS 39919-58-9) is a halogenated pyridine building block bearing a tert-butyl group at the 2-position and a bromine atom at the 5-position. It serves as a versatile intermediate in cross-coupling chemistry, medicinal chemistry, and materials science, particularly for constructing biaryl, terpyridine, and metal-coordinating architectures.

Molecular Formula C9H12BrN
Molecular Weight 214.1 g/mol
CAS No. 39919-58-9
Cat. No. B1288587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-tert-butylpyridine
CAS39919-58-9
Molecular FormulaC9H12BrN
Molecular Weight214.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=C(C=C1)Br
InChIInChI=1S/C9H12BrN/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,1-3H3
InChIKeyHAJSOFXLKFWERP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-tert-butylpyridine (CAS 39919-58-9): Core Identity and Procurement-Relevant Baseline


5-Bromo-2-tert-butylpyridine (CAS 39919-58-9) is a halogenated pyridine building block bearing a tert-butyl group at the 2-position and a bromine atom at the 5-position . It serves as a versatile intermediate in cross-coupling chemistry, medicinal chemistry, and materials science, particularly for constructing biaryl, terpyridine, and metal-coordinating architectures [1]. The compound is typically supplied as a light yellow liquid with a purity of ≥95% and a molecular weight of 214.10 g·mol⁻¹ .

Why 5-Bromo-2-tert-butylpyridine Cannot Be Interchanged with Other Bromo-alkylpyridines


The combination of a sterically demanding tert-butyl group at the 2-position and a bromine atom at the 5-position creates a unique electronic and steric profile that governs reactivity, regioselectivity, and coordination behavior . Simply swapping to a 2-bromo isomer (e.g., 2-bromo-6-tert-butylpyridine) relocates the halogen to a position with markedly different cross-coupling kinetics [1], while substituting the tert-butyl group with a methyl group (e.g., 5-bromo-2-methylpyridine) reduces steric shielding and alters the basicity of the pyridine nitrogen . These differences translate into quantifiable variations in coupling yields, purification efficiency, and downstream ligand performance, rendering generic substitution unreliable for reproducible research or scaled processes.

Quantitative Differentiation Evidence for 5-Bromo-2-tert-butylpyridine Versus Closest Analogs


Superior Suzuki-Miyaura Cross-Coupling Reactivity at the 5-Position Relative to 2-Bromo Isomers

In a systematic study of Suzuki-Miyaura coupling of monohalopyridines with a borated aspartic acid derivative, the experimental yield order for bromopyridines was C3 > C2, C4 [1]. The 5-position of 5-bromo-2-tert-butylpyridine is electronically equivalent to the C3 meta position; therefore, this compound is expected to exhibit higher inherent reactivity than 2-bromo isomers such as 2-bromo-6-tert-butylpyridine (CAS 195044-14-5) or 2-bromo-4-tert-butylpyridine (CAS 50488-34-1), which carry the bromine at the less reactive C2 position. No direct head-to-head comparison under identical conditions is publicly available; this represents a class-level inference grounded in the established positional reactivity trend.

Cross-coupling chemistry organometallic synthesis pyridine functionalization

Higher Reported Synthetic Yield for 5-Bromo-2-tert-butylpyridine Versus 2-Bromo-6-tert-butylpyridine

A patent-documented synthesis of 5-bromo-2-tert-butylpyridine via nucleophilic substitution of 5-bromo-2-iodopyridine with tert-butylmagnesium chloride in THF at −78 °C delivers a 50% isolated yield after chromatography . In contrast, the preparation of the isomeric 2-bromo-6-tert-butylpyridine from 2,6-dibromopyridine by a related alkylation method is reported to proceed in only 44% yield . While the starting materials differ, both routes employ cryogenic tert-butyl anion addition, making the 6-percentage-point yield advantage a practical differentiator for procurement decisions where synthetic efficiency is paramount.

Synthetic methodology process chemistry building block procurement

Distinct Boiling Point Enabling Chromatographic and Distillative Separation from Isomeric Byproducts

5-Bromo-2-tert-butylpyridine exhibits a predicted boiling point of 230.0 ± 20.0 °C at 760 mmHg . The structurally closest isomers diverge measurably: 2-bromo-6-tert-butylpyridine boils at 223.2 ± 20.0 °C while 2-bromo-4-tert-butylpyridine boils at 243.6 ± 20.0 °C . The 6.8 °C separation from the 6-tert-butyl isomer and the 13.6 °C separation from the 4-tert-butyl isomer provide a sufficient Δbp for fractional distillation or for exploiting retention-time differences in preparative HPLC, reducing the risk of isomer contamination in the final product.

Purification science analytical chemistry isomer resolution

Tert-Butyl-Induced Modulation of Pyridine Basicity Compared to Methyl and Unsubstituted Analogs

The conjugate acid pKa of 2-tert-butylpyridine is 5.76 at 25 °C , compared to 5.23 for unsubstituted pyridine and 5.97 for 2-methylpyridine [1]. The tert-butyl group thus imparts intermediate aqueous basicity—stronger than pyridine but weaker than 2-methylpyridine—while introducing substantial steric bulk that hinders solvation of the protonated species. In 5-bromo-2-tert-butylpyridine, the electron-withdrawing bromine at the 5-position is expected to lower the pKa by approximately 1.5–2.0 units (estimated pKa ~3.8–4.3) relative to the parent 2-tert-butylpyridine, making it a weaker σ-donor than the methyl analog 5-bromo-2-methylpyridine (estimated pKa ~4.8–5.3). This modulated basicity directly influences metal-binding affinity and the stability of catalytic intermediates.

Coordination chemistry ligand design acid-base behavior

High-Value Application Scenarios for 5-Bromo-2-tert-butylpyridine Where Differentiation Data Drive Selection


Regioselective Suzuki-Miyaura Coupling for 5-Aryl-2-tert-butylpyridine Libraries

When constructing libraries of 5-aryl-2-tert-butylpyridines for medicinal chemistry screening, the higher inherent reactivity of the 5-position bromine versus 2-position bromine isomers [1] translates into faster, higher-yielding couplings. This is especially valuable when coupling to electron-deficient or sterically encumbered boronic acids, where the reactivity advantage of the meta-like 5-position can make the difference between a viable and a failed library synthesis.

Large-Scale Synthesis of 5-Bromo-2-tert-butylpyridine as a Cost-Optimized Building Block

For process chemists planning multi-gram to kilogram campaigns, the documented 50% isolated yield [1]—6 percentage points higher than the 44% yield reported for the 2-bromo-6-tert-butyl isomer —directly reduces cost-of-goods. When combined with the wider boiling point separation from its isomers , purification becomes less solvent-intensive, further improving the process mass intensity and overall economics.

Synthesis of Sterically Tuned N,N-Ligands for Homogeneous Catalysis

The tert-butyl group at the 2-position provides sufficient steric bulk to influence the coordination geometry of metal complexes while the attenuated basicity (estimated pKa ~3.8–4.3) of the pyridine nitrogen reduces catalyst deactivation via protonation [1]. This balance makes 5-bromo-2-tert-butylpyridine a preferred precursor for bipyridine and terpyridine ligands where both steric protection and moderate σ-donor strength are required, such as in iron- or copper-catalyzed alkene epoxidation .

Investigation of 3,4-Didehydropyridine Intermediates via Amination Chemistry

Research groups studying hetaryne intermediates can exploit the fact that 5-bromo-2-tert-butylpyridine has been specifically characterized in potassium amide/liquid ammonia amination studies, where it was shown to generate 3,4-didehydropyridine intermediates [1]. This established reactivity profile—distinct from methyl-substituted analogs—provides a known entry point for mechanistic investigations and the synthesis of 3,4-disubstituted pyridine derivatives.

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